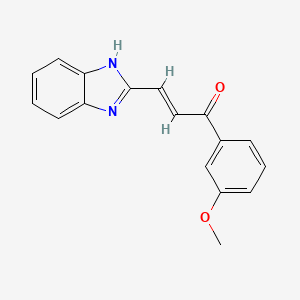

(2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

The compound "(2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one" belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure features a benzimidazole (1H-1,3-benzodiazol-2-yl) group conjugated to a 3-methoxyphenyl ring via a propenone bridge. The 3-methoxy group enhances solubility and modulates electronic effects, while the benzimidazole moiety may facilitate interactions with biological targets such as enzymes or DNA .

Properties

IUPAC Name |

(E)-3-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-13-6-4-5-12(11-13)16(20)9-10-17-18-14-7-2-3-8-15(14)19-17/h2-11H,1H3,(H,18,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXAGDYAAOJIDF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzimidazole with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with DNA, leading to the disruption of cellular processes. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Electronic and Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, enhancing resonance stabilization.

- Heterocyclic Moieties : Replacing benzimidazole with benzotriazole (Entry 2, 5) introduces additional nitrogen atoms, altering hydrogen-bonding capabilities and pKa values. Benzotriazole derivatives often exhibit stronger intermolecular interactions, as seen in their higher predicted melting points .

- Steric Effects : The terphenyl-substituted analog (Entry 1) demonstrates significantly increased steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity for larger targets .

Crystallographic and Conformational Insights

- The 4-methoxyphenyl analog (Entry 4) crystallizes in a triclinic system (space group P1), with unit cell parameters a = 7.2244 Å, b = 9.3201 Å, and c = 14.9422 Å. This contrasts with the target compound’s uncharacterized crystal structure, highlighting the need for further diffraction studies .

- SHELX software () is widely used for refining such structures, ensuring accuracy in bond length and angle measurements, which are vital for structure-activity relationship (SAR) analyses .

Biological Activity

The compound (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a benzimidazole-chalcone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.34 g/mol

- IUPAC Name : 4-[3-(1H-benzimidazol-2-yl)-1H-indazol-6-yl]-2-methoxyphenol

This compound belongs to the class of organic compounds known as methoxyphenols, which are characterized by a methoxy group attached to a phenolic structure.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study Findings :

A study published in Molecules demonstrated that this compound showed IC values ranging from 9.73 μM to 10.93 μM against A549 (lung cancer), MCF-7 (breast cancer), and HEP-G2 (liver cancer) cell lines, indicating its potential as an effective anticancer agent . The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells.

| Cell Line | IC Value (μM) |

|---|---|

| A549 | 9.73 |

| MCF-7 | 8.91 |

| HEP-G2 | 10.93 |

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that this compound possesses notable antibacterial and antifungal activities.

Research Insights :

A comprehensive review noted that compounds with a benzimidazole moiety often exhibit broad-spectrum antimicrobial activity. Specifically, derivatives similar to our compound showed effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are another area of interest. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism Exploration :

In a study focusing on inflammatory pathways, it was found that the compound could suppress the expression of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.